Mpeg-dspe

Description

Properties

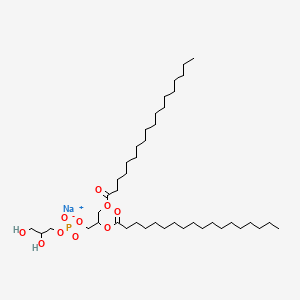

IUPAC Name |

sodium;2,3-dihydroxypropyl 2,3-di(octadecanoyloxy)propyl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H83O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)49-37-40(38-51-53(47,48)50-36-39(44)35-43)52-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h39-40,43-44H,3-38H2,1-2H3,(H,47,48);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNQYZBDRJZVSJE-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCCCCCCC.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H82NaO10P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

801.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to MPEG-DSPE and its Role in Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methoxy(polyethylene glycol)-distearoylphosphatidylethanolamine (MPEG-DSPE), a critical component in modern drug delivery systems. We will delve into its core properties, its pivotal role in enhancing the efficacy of therapeutic agents, detailed experimental protocols for its use, and the cellular mechanisms governing the fate of this compound-formulated nanoparticles.

Core Concepts: Understanding this compound

Methoxy(polyethylene glycol)-distearoylphosphatidylethanolamine (this compound) is an amphiphilic block copolymer that has garnered significant attention in the field of pharmaceutical sciences.[1][2][3] Its unique structure, comprising a hydrophilic methoxy (B1213986) polyethylene (B3416737) glycol (mPEG) chain and a hydrophobic 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) lipid anchor, allows it to spontaneously integrate into lipid-based nanocarriers such as liposomes and lipid nanoparticles (LNPs).

The primary function of this compound in drug delivery is to create a hydrophilic, protective layer on the surface of these nanocarriers. This "stealth" coating sterically hinders the adsorption of opsonin proteins from the bloodstream, thereby reducing recognition and uptake by the mononuclear phagocyte system (MPS).[2] This evasion of the body's natural clearance mechanisms leads to a significantly prolonged circulation half-life of the encapsulated therapeutic agent, a critical factor for effective drug targeting and efficacy.[2][3][4]

Key Properties of this compound:

-

Amphiphilicity: Possesses both hydrophilic (mPEG) and hydrophobic (DSPE) regions, enabling its incorporation into lipid bilayers.

-

Biocompatibility: Composed of biocompatible and biodegradable materials, minimizing toxicity.[2]

-

Stealth Characteristics: The mPEG chain forms a hydration layer that reduces opsonization and clearance by the immune system.

-

Versatility: The terminal end of the mPEG chain can be functionalized with targeting ligands for site-specific drug delivery.[1]

Data Presentation: Quantitative Impact of this compound on Drug Delivery Systems

The inclusion of this compound in nanoparticle formulations has a quantifiable impact on their physicochemical properties and in vivo performance. The following table summarizes key quantitative data from various studies, illustrating the effects of this compound on particle size, encapsulation efficiency, drug release, and circulation half-life.

| Drug | Formulation Details | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Release Profile | Circulation Half-life (t½) | Reference |

| Podophyllotoxin | Lc-PTOX-Lps with DSPE-mPEG2000 | 168.91 ± 7.07 | 0.19 ± 0.04 | -24.37 ± 0.36 | 87.11 ± 1.77 | Significant slow-release effect | Prolonged half-life, reduced in vivo clearance | [5] |

| Curcumin | CUR-NSps with mPEG2000-DSPE and soybean lecithin | 186.33 ± 2.73 | - | -19.00 ± 1.31 | High drug payload of 67.07% | - | Significantly greater AUC0–24 and prolonged MRT | [6] |

| Isoliquiritigenin | ISL-M with DSPE-mPEG2000 | 40.87 ± 4.82 | 0.26 ± 0.01 | -34.23 ± 3.35 | 68.17 ± 6.23 | Good sustained-release effect and pH sensitivity | Significantly prolonged in vivo circulation time | [7] |

| SN38 Prodrug | DSPE-mPEG2000/NPs | 137.2 | - | -23.7 | - | - | Prolonged circulation time | [8] |

| Vincristine | HSPC/Chol/DSPE-PEG2000 LN | 111 ± 47 | - | - | - | T½ for release > 300 min (D/L ratio dependent) | 10.1 h | [9] |

| Gold Nanoparticles | PEG-AuNPs | - | - | - | - | - | 16.74 h | [10] |

| Lipid-Calcium-Phosphate NPs | LCP-DOPC NPs with 20% PEG | ~35 | - | - | - | - | ~40% ID remaining in circulation after 4h | [11] |

Experimental Protocols

Synthesis of Functionalized this compound for Targeted Delivery

This protocol describes a general method for synthesizing a peptide-targeted this compound conjugate, exemplified by the synthesis of Octreotide-PEG(2000)-DSPE (OPD(2000)). This illustrates the functionalization of the mPEG chain for active targeting.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide MBHA resin

-

DSPE-PEG(2000)-NH2

-

HOBt (1-Hydroxybenzotriazole)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

DIEA (N,N-Diisopropylethylamine)

-

TFA (Trifluoroacetic acid)

-

DMF (Dimethylformamide)

-

DCM (Dichloromethane)

Methodology:

-

Peptide Synthesis:

-

The octreotide (B344500) peptide is synthesized on Rink Amide MBHA resin using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.

-

The N-terminal Fmoc protecting group is removed with 20% piperidine in DMF.

-

-

Conjugation of DSPE-PEG-NH2:

-

DSPE-PEG(2000)-NH2 is activated with HOBt/HBTU in the presence of DIEA in DMF.

-

The activated DSPE-PEG is added to the resin-bound peptide and allowed to react to form a stable amide bond.

-

-

Cleavage and Deprotection:

-

The peptide-PEG-lipid conjugate is cleaved from the resin and the side-chain protecting groups are removed using a cleavage cocktail, typically containing TFA.

-

-

Purification:

-

The crude product is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Characterization:

-

The final product, OPD(2000), is characterized by mass spectrometry and NMR to confirm its structure and purity.[12]

-

Preparation of this compound Liposomes by the Thin-Film Hydration Method

The thin-film hydration method is a widely used technique for the preparation of liposomes.[9][13][14][15]

Materials:

-

Primary phospholipid (e.g., DSPC, DPPC)

-

Cholesterol

-

This compound (e.g., mPEG2000-DSPE)

-

Drug to be encapsulated (lipophilic or hydrophilic)

-

Organic solvent (e.g., chloroform, methanol)

-

Aqueous buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)

Methodology:

-

Lipid Dissolution:

-

The lipids (primary phospholipid, cholesterol, and this compound) and the lipophilic drug (if applicable) are dissolved in an organic solvent in a round-bottom flask.[16]

-

-

Film Formation:

-

Hydration:

-

The lipid film is hydrated with an aqueous buffer (containing the hydrophilic drug, if applicable) by gentle rotation of the flask. The temperature of the hydration buffer should be above the phase transition temperature of the lipids.[13][16] This process leads to the formation of multilamellar vesicles (MLVs).

-

-

Size Reduction (Homogenization):

-

To obtain smaller, unilamellar vesicles (SUVs or LUVs) with a more uniform size distribution, the MLV suspension is subjected to size reduction techniques such as:

-

Sonication: Using a probe or bath sonicator.[16]

-

Extrusion: Passing the liposome (B1194612) suspension through polycarbonate membranes with a defined pore size.[14]

-

-

-

Purification:

-

Unencapsulated drug is removed from the liposome formulation by methods such as dialysis, size exclusion chromatography, or ultracentrifugation.

-

Mandatory Visualizations: Pathways and Workflows

Experimental Workflow for Liposome Preparation

Caption: Workflow for this compound liposome preparation by thin-film hydration.

Cellular Uptake and Intracellular Trafficking of this compound Nanoparticles

Caption: Cellular uptake and intracellular fate of this compound nanoparticles.

This compound-coated nanoparticles are primarily internalized by cells through endocytosis, with clathrin-mediated endocytosis being a significant pathway.[17][18] Once inside the cell, the nanoparticles are trafficked through the endo-lysosomal pathway, encountering progressively lower pH environments.[19][20][21] A critical step for the efficacy of the encapsulated drug is the ability of the nanoparticle to escape the endosome before it fuses with the lysosome, where the drug would be degraded.[19][20][22] Strategies to enhance endosomal escape include the incorporation of pH-sensitive lipids or fusogenic peptides into the nanoparticle formulation.[19] Upon successful escape into the cytosol, the drug is released to interact with its intracellular target.[22]

Conclusion

This compound is a cornerstone of modern nanomedicine, enabling the development of long-circulating and targeted drug delivery systems. Its ability to shield nanoparticles from the immune system and its versatility for surface functionalization have revolutionized the treatment of various diseases, including cancer. A thorough understanding of its properties, the methods for its incorporation into drug carriers, and the cellular mechanisms that govern the fate of these carriers is essential for the rational design and optimization of next-generation nanotherapeutics. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals working to harness the full potential of this compound in their therapeutic applications.

References

- 1. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. DSPE-PEG: a distinctive component in drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effect of nanoparticle size on in vivo pharmacokinetics and cellular interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DSPE-mPEG2000-Modified Podophyllotoxin Long-Circulating Liposomes for Targeted Delivery: Their Preparation, Characterization, and Evaluation | Bentham Science [benthamscience.com]

- 6. researchgate.net [researchgate.net]

- 7. Long-Circulation and Brain Targeted Isoliquiritigenin Micelle Nanoparticles: Formation, Characterization, Tissue Distribution, Pharmacokinetics and Effects for Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PEGylation of lipophilic SN38 prodrug with DSPE-mPEG2000 versus cremophor EL: comparative study for intravenous chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lipid Film Hydration Method for Preparation of Liposomes [ebrary.net]

- 10. researchgate.net [researchgate.net]

- 11. Influence of Polyethylene Glycol Density and Surface Lipid on Pharmacokinetics and Biodistribution of Lipid-Calcium-Phosphate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A synthetic method for peptide-PEG-lipid conjugates: application of octreotide-PEG-DSPE synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]

- 14. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Insight into nanoparticle cellular uptake and intracellular targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Endosomal Escape and Transfection Efficiency of PEGylated Cationic Lipid–DNA Complexes Prepared with an Acid-Labile PEG-Lipid - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Achieving Endo/Lysosomal Escape Using Smart Nanosystems for Efficient Cellular Delivery [mdpi.com]

- 21. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Methoxypolyethylene Glycol-Distearoylphosphatidylethanolamine (MPEG-DSPE)

Introduction

Methoxypolyethylene glycol-distearoylphosphatidylethanolamine (MPEG-DSPE) is a biocompatible, amphiphilic block copolymer that has garnered significant attention in the field of drug delivery.[1] Its unique structure, comprising a hydrophilic methoxypolyethylene glycol (mPEG) chain and a hydrophobic distearoylphosphatidylethanolamine (DSPE) lipid anchor, allows for its self-assembly into various nanostructures such as micelles and liposomes.[2] This property, coupled with the "stealth" characteristics conferred by the PEG chain, makes this compound a critical component in the development of advanced drug delivery systems, including those utilized in mRNA vaccines.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and applications of this compound, along with detailed experimental protocols for its characterization and use in liposome (B1194612) formulations.

Chemical Structure and Properties

This compound is composed of two main components: a linear methoxy-capped polyethylene (B3416737) glycol (mPEG) polymer and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE), a saturated phospholipid. The DSPE portion contains two C18 stearoyl fatty acid chains, which form the hydrophobic core, while the mPEG chain provides a hydrophilic shell.[3][5] This amphiphilic nature is fundamental to its function in forming and stabilizing lipid-based nanoparticles.

Caption: Chemical structure of this compound.

Physicochemical Properties

The properties of this compound can vary depending on the molecular weight of the mPEG chain. Commonly used variants include this compound with PEG molecular weights of 750, 2000, 3000, and 5000 Da.

| Property | MPEG-2000-DSPE | MPEG-3000-DSPE | MPEG-5000-DSPE | References |

| Appearance | White to off-white solid | - | - | [6] |

| Melting Point (°C) | 53-54 | - | - | [6] |

| Solubility | Chloroform (B151607) (Sparingly), Methanol (Sparingly) | - | - | [6][7] |

| Critical Micelle Concentration (CMC) | ~1 x 10⁻⁶ M (in HEPES buffered saline)[5], 10-25 µM (in water)[8] | 0.5-1 mM | 1-1.5 mM | [5][8][9] |

| Storage Temperature (°C) | -20 | - | - | [6] |

The "Stealth" Effect of this compound

A key feature of this compound is its ability to create "stealth" nanoparticles (e.g., liposomes) that can evade the body's mononuclear phagocyte system (MPS).[6] This is achieved through the hydrophilic and flexible mPEG chains that form a protective layer on the nanoparticle surface. This layer creates a steric barrier that reduces the adsorption of plasma proteins (opsonization), which would otherwise mark the nanoparticles for clearance by immune cells.[6] The mechanism of this steric hindrance involves the formation of a structured water shell around the PEG chains, which repels protein interactions.[6] This prolonged circulation time in the bloodstream enhances the probability of the drug-loaded nanoparticle reaching its target tissue.[4][10]

Caption: Mechanism of the this compound "stealth" effect.

Experimental Protocols

Synthesis of this compound

While various synthetic routes exist, a common method involves the reaction of an activated mPEG derivative with DSPE. A general procedure is outlined below:

Materials:

-

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE)

-

mPEG-succinimidyl succinate (B1194679) (mPEG-NHS) or other activated mPEG

-

Triethylamine (TEA) or other suitable base

-

Anhydrous dichloromethane (B109758) (DCM) or chloroform

-

Dialysis membrane (appropriate molecular weight cutoff)

-

Lyophilizer

Procedure:

-

Dissolve DSPE and a molar excess of mPEG-NHS in anhydrous DCM.

-

Add TEA to the reaction mixture to act as a catalyst and stir under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 24-48 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent by rotary evaporation.

-

Redissolve the crude product in deionized water.

-

Purify the product by dialysis against deionized water for 48-72 hours, with frequent water changes, to remove unreacted mPEG and other small molecules.

-

Freeze-dry the dialyzed solution to obtain pure this compound as a white powder.

Characterization of this compound

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the chemical structure of the synthesized this compound.

Protocol:

-

Dissolve a small amount of the lyophilized this compound in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

-

Acquire ¹H NMR and ³¹P NMR spectra.

-

In the ¹H NMR spectrum, characteristic peaks for the mPEG (a large singlet around 3.6 ppm), the fatty acid chains of DSPE (multiple peaks between 0.8 and 2.4 ppm), and the glycerol (B35011) and ethanolamine (B43304) backbones should be present.

-

The ³¹P NMR spectrum should show a single peak corresponding to the phosphate (B84403) group, confirming its integrity.[11]

B. High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD)

HPLC-ELSD can be used to determine the purity of this compound and quantify it in liposomal formulations.[12]

Protocol:

-

Prepare a standard solution of this compound of known concentration.

-

Dissolve the sample in the mobile phase.

-

Use a suitable C18 column.

-

The mobile phase can be a mixture of methanol, tetrahydrofuran, and ammonium (B1175870) acetate (B1210297) buffer.[12]

-

Set the ELSD drift tube temperature and nebulizer gas flow rate according to the instrument manufacturer's recommendations.

-

Inject the sample and the standard solution.

-

The purity is determined by the peak area percentage of the main this compound peak.

Preparation of this compound Containing Liposomes (Thin-Film Hydration Method)

This is a common method for preparing liposomes incorporating this compound.[13][14]

Materials:

-

Primary phospholipid (e.g., DSPC or DPPC)

-

Cholesterol

-

This compound

-

Chloroform or a chloroform:methanol mixture

-

Hydration buffer (e.g., phosphate-buffered saline, PBS)

-

Rotary evaporator

-

Extruder with polycarbonate membranes of a specific pore size (e.g., 100 nm)

Procedure:

-

Dissolve the lipids (e.g., DSPC, cholesterol, and this compound in a desired molar ratio) in chloroform in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the wall of the flask.

-

Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film with the aqueous buffer by vortexing or gentle shaking at a temperature above the phase transition temperature of the lipids. This results in the formation of multilamellar vesicles (MLVs).

-

To obtain unilamellar vesicles of a uniform size, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size. This is typically done for an odd number of passes (e.g., 11 or 21 times).[13]

Characterization of Liposomes

A. Size and Zeta Potential Measurement

Dynamic Light Scattering (DLS) is used to determine the size distribution and polydispersity index (PDI) of the liposomes, while electrophoretic light scattering is used to measure their surface charge (zeta potential).

Protocol:

-

Dilute the liposome suspension with the hydration buffer to an appropriate concentration.

-

Transfer the diluted sample to a cuvette.

-

Perform the measurements using a DLS instrument. The Z-average diameter and PDI are the key parameters for size, and the zeta potential indicates the surface charge.[13]

Targeted Drug Delivery Workflow

This compound can be functionalized with targeting ligands to direct drug-loaded nanoparticles to specific cells or tissues.

Caption: Workflow for targeted drug delivery using ligand-functionalized this compound liposomes.

Conclusion

This compound is a versatile and indispensable polymer-lipid conjugate in modern drug delivery. Its well-defined amphiphilic structure, coupled with the steric shielding properties of the mPEG chain, enables the formulation of stable, long-circulating nanoparticles. The ability to further functionalize the mPEG terminus with targeting moieties opens up possibilities for precision medicine. The experimental protocols provided herein offer a foundational framework for researchers and drug development professionals working with this critical excipient. As nanotechnology in medicine continues to advance, the role of this compound in enabling new therapeutic modalities is set to expand.

References

- 1. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 147867-65-0, this compound, Activated PEG Lipids - Biopharma PEG [biochempeg.com]

- 4. nbinno.com [nbinno.com]

- 5. Effect of the lipid chain melting transition on the stability of DSPE-PEG(2000) micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stealth Liposomes (PEGylated Liposomes) as Drug Carrier System for Drug Delivery | Biopharma PEG [biochempeg.com]

- 7. Coating liposomes with ring-like PEG: the synthesis and stealth effect of cholesterol–PEG–cholesterol - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 8. Structure and Dynamics of Highly PEG-ylated Sterically Stabilized Micelles in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. dovepress.com [dovepress.com]

- 12. Determination of this compound and HSPC in Doxorubicin Hydrochloride Liposome Injection by HPLC-ELSD [journal11.magtechjournal.com]

- 13. benchchem.com [benchchem.com]

- 14. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]

The "Stealth" Advantage: A Technical Guide to MPEG-DSPE in Liposomal Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

The advent of nanotechnology in medicine has revolutionized drug delivery, and at the forefront of this evolution are liposomes—versatile, biocompatible nanocarriers. However, the efficacy of conventional liposomes is often hampered by their rapid clearance from the bloodstream by the mononuclear phagocyte system (MPS). The incorporation of methoxy (B1213986) polyethylene (B3416737) glycol-distearoyl phosphatidylethanolamine (B1630911) (MPEG-DSPE) has been a pivotal advancement, leading to the development of "stealth" liposomes with significantly prolonged circulation times and enhanced therapeutic outcomes. This technical guide provides an in-depth exploration of the core mechanisms by which this compound imparts its stealth characteristics, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental processes.

The Core Mechanism: Steric Hindrance and Evasion of the Mononuclear Phagocyte System

The primary role of this compound in stealth liposomes is to create a protective hydrophilic barrier on the liposomal surface. This phenomenon, known as steric hindrance, physically prevents the adsorption of opsonins—blood serum proteins such as immunoglobulins and complement components—onto the liposome (B1194612).[1] Opsonization is the critical first step in the recognition and subsequent phagocytosis of foreign particles by macrophages and other cells of the MPS, primarily located in the liver and spleen.[2]

The this compound molecule is an amphiphile, consisting of two key components:

-

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A hydrophobic lipid anchor that integrates into the lipid bilayer of the liposome.

-

Methoxy Polyethylene Glycol (mPEG): A hydrophilic, flexible, and uncharged polymer chain that extends into the aqueous environment.[3]

The dense layer of hydrated PEG chains on the liposome surface creates a "steric barrier" that repels proteins through a combination of excluded volume effects and repulsive forces arising from the loss of conformational entropy of the PEG chains upon protein approach.[1] This prevention of opsonization effectively renders the liposome "invisible" to the MPS, leading to a dramatic increase in its circulation half-life.[3]

Quantitative Impact of this compound on Liposome Properties

The effectiveness of the stealth effect is critically dependent on the physicochemical properties of the this compound and its concentration within the liposome formulation. Key parameters include the molecular weight (MW) of the PEG chain and the molar percentage (mol%) of this compound incorporated into the lipid bilayer.

| This compound MW (Da) | Molar Percentage (%) | Liposome Composition | Circulation Half-life (t½) in mice (hours) | Reference |

| 2000 | 2 | DSPC | ~18 | [4] |

| 2000 | 5 | DSPC | ~20 | [4] |

| 5000 | 5 | POPC | Significantly increased vs. non-PEGylated | [5] |

| 2000 | 10 | DOPC:Chol | ~3-fold increase in circulation vs. non-PEGylated | [6] |

| 2000 | 6 | DSPC/CH | > 24 | [7] |

Table 1: Effect of this compound Molecular Weight and Molar Percentage on Liposome Circulation Half-life. DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine; POPC: 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine; DOPC: 1,2-dioleoyl-sn-glycero-3-phosphocholine; Chol: Cholesterol.

| Parameter | Conventional Liposomes | Stealth Liposomes (with this compound) | Reference |

| Particle Size (nm) | 100 - 400 | 80 - 200 | [3] |

| Zeta Potential (mV) | Highly negative or positive | Near-neutral (-5 to -25) | [8] |

| Encapsulation Efficiency (%) | Variable (drug-dependent) | Generally comparable or slightly higher | [8] |

Table 2: Typical Physicochemical Properties of Conventional vs. Stealth Liposomes.

Visualizing the Molecular and Cellular Interactions

To better understand the complex processes involved, the following diagrams illustrate the key pathways and workflows.

Caption: Macrophage uptake of conventional vs. stealth liposomes.

Caption: A typical workflow for preparing and evaluating stealth liposomes.

Caption: Interplay of factors governing the therapeutic success of stealth liposomes.

Detailed Experimental Protocols

Preparation of Stealth Liposomes by Thin-Film Hydration

This is a widely used method for the preparation of liposomes.

Materials:

-

Phospholipids (e.g., DSPC, HSPC)

-

Cholesterol

-

This compound (e.g., MPEG-2000-DSPE)

-

Drug to be encapsulated

-

Organic solvent (e.g., chloroform, methanol)

-

Aqueous buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)

Procedure:

-

Dissolve the lipids (phospholipid and cholesterol) and this compound in the organic solvent in a round-bottom flask. The desired molar ratio of components should be used (e.g., DSPC:Chol:this compound 55:40:5).

-

If encapsulating a lipophilic drug, dissolve it in the organic solvent along with the lipids.

-

Attach the flask to a rotary evaporator and rotate it in a water bath at a temperature above the lipid transition temperature (e.g., 60-65°C for DSPC).

-

Reduce the pressure to evaporate the solvent, resulting in the formation of a thin, dry lipid film on the inner surface of the flask.

-

Continue evaporation under high vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film with the aqueous buffer. If encapsulating a hydrophilic drug, dissolve it in this buffer. The hydration is performed by adding the buffer to the flask and continuing the rotation in the water bath at a temperature above the lipid transition temperature for 1-2 hours.

-

The resulting suspension contains multilamellar vesicles (MLVs).

Liposome Sizing by Extrusion

To obtain unilamellar vesicles with a defined size, the MLV suspension is subjected to extrusion.

Materials:

-

Liposome suspension (MLVs)

-

Extruder device

-

Polycarbonate membranes with defined pore sizes (e.g., 200 nm, 100 nm)

Procedure:

-

Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 200 nm).

-

Load the liposome suspension into one of the extruder's syringes.

-

Pass the suspension back and forth through the membrane for a specified number of cycles (e.g., 11-21 times). This process is performed at a temperature above the lipid transition temperature.

-

For smaller vesicle sizes, the process can be repeated with a smaller pore size membrane (e.g., 100 nm).

Characterization of Stealth Liposomes

a) Particle Size and Zeta Potential Measurement

Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

Procedure:

-

Dilute a small aliquot of the liposome suspension in the appropriate buffer (e.g., PBS or deionized water).

-

Transfer the diluted sample to a cuvette.

-

Place the cuvette in the DLS instrument and perform the measurement according to the manufacturer's instructions.

-

The instrument will provide the mean particle size (Z-average), polydispersity index (PDI), and zeta potential.

b) Determination of Encapsulation Efficiency

Principle: To separate the encapsulated drug from the unencapsulated (free) drug, followed by quantification of the drug in the liposomes.

Materials:

-

Liposome suspension

-

Size exclusion chromatography (SEC) column (e.g., Sephadex G-50) or dialysis membrane (MWCO > drug MW) or ultracentrifugation equipment.

-

Method for drug quantification (e.g., HPLC, UV-Vis spectrophotometer).

-

Lysis agent (e.g., Triton X-100, methanol).

Procedure (using SEC):

-

Equilibrate the SEC column with the appropriate buffer.

-

Apply a known volume of the liposome suspension to the top of the column.

-

Elute the liposomes with the buffer. The liposomes, being larger, will elute first, while the free drug will be retained and elute later.

-

Collect the liposome-containing fractions.

-

Disrupt the collected liposomes by adding a lysis agent to release the encapsulated drug.

-

Quantify the concentration of the drug in the lysed liposome fraction using a pre-established calibration curve.

-

Calculate the encapsulation efficiency (EE%) using the following formula:

EE% = (Amount of drug in liposomes / Initial amount of drug used) x 100

In Vivo Circulation Half-Life Determination

Principle: To measure the concentration of a liposomal marker in the blood over time after intravenous administration to an animal model.

Materials:

-

Stealth liposome formulation containing a non-exchangeable, non-metabolizable radioactive or fluorescent label.

-

Animal model (e.g., mice, rats).

-

Blood collection supplies.

-

Instrumentation for label quantification (e.g., gamma counter, fluorescence spectrophotometer).

Procedure:

-

Administer a known dose of the labeled liposome formulation intravenously to the animals.

-

At predetermined time points (e.g., 5 min, 1, 2, 4, 8, 24, 48 hours), collect small blood samples from the animals.

-

Process the blood samples to isolate the plasma.

-

Measure the amount of the label in the plasma samples.

-

Plot the percentage of the injected dose remaining in the blood versus time on a semi-logarithmic scale.

-

Determine the circulation half-life (t½) from the elimination phase of the curve.

Conclusion

The incorporation of this compound into liposomal formulations represents a cornerstone of modern nanomedicine, enabling the development of long-circulating drug delivery systems with enhanced efficacy and reduced toxicity. The "stealth" properties conferred by the PEG corona are a direct result of its ability to sterically hinder the opsonization process, thereby evading clearance by the mononuclear phagocyte system. A thorough understanding of the interplay between PEG molecular weight, grafting density, and the resulting physicochemical and in vivo behavior of the liposomes is crucial for the rational design and optimization of these advanced drug carriers. The experimental protocols outlined in this guide provide a framework for the systematic characterization and evaluation of stealth liposome formulations, facilitating their translation from the laboratory to clinical applications.

References

- 1. Phagocytosis of liposomes by macrophages: intracellular fate of liposomal malaria antigen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. Long-Term Stable Liposome Modified by PEG-Lipid in Natural Seawater - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nanomedicinelab.com [nanomedicinelab.com]

- 7. Prolonged circulation time in vivo of large unilamellar liposomes composed of distearoyl phosphatidylcholine and cholesterol containing amphipathic poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DSPE-mPEG2000-Modified Podophyllotoxin Long-Circulating Liposomes for Targeted Delivery: Their Preparation, Characterization, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Role of MPEG-DSPE in Lipid Nanoparticle Drug Delivery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of a wide range of therapeutics, most notably nucleic acids such as mRNA and siRNA. The success of these delivery systems is critically dependent on their formulation, which dictates their stability, in vivo fate, and therapeutic efficacy. A key component in many clinically advanced LNP formulations is methoxy-polyethylene glycol-distearoylphosphatidylethanolamine (mPEG-DSPE). This technical guide provides an in-depth examination of the pivotal functions of this compound in LNP technology. We will explore its role as a steric stabilizer, its impact on nanoparticle physicochemical properties, its influence on in vivo pharmacokinetics and biodistribution, and its complex interactions with the immune system. This guide synthesizes quantitative data from multiple studies, presents detailed experimental protocols for LNP formulation and characterization, and provides visual representations of key biological and experimental processes to offer a comprehensive resource for professionals in the field of drug development.

Introduction: The Critical Role of PEGylation in LNP Formulations

This compound is an amphiphilic polymer-lipid conjugate, comprising a hydrophilic methoxy-polyethylene glycol (mPEG) chain and a hydrophobic 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) lipid anchor.[1] The DSPE portion integrates into the lipid bilayer of the nanoparticle, while the flexible, water-soluble mPEG chain extends into the aqueous surroundings.[1] This "PEGylation" of the LNP surface is a cornerstone of modern nanomedicine, imparting several crucial properties that enhance the drug delivery capabilities of the nanoparticle.

The primary function of the this compound layer is to create a hydrophilic shield around the LNP.[2][3] This steric barrier inhibits the adsorption of opsonin proteins from the bloodstream, a process that would otherwise mark the nanoparticles for rapid clearance by the mononuclear phagocyte system (MPS), primarily in the liver and spleen.[4] By reducing opsonization, this compound bestows "stealth" characteristics upon the LNPs, significantly prolonging their circulation half-life.[5][6] This extended circulation time is critical for allowing the nanoparticles to accumulate at their target site, whether through passive targeting via the enhanced permeability and retention (EPR) effect in tumors or through active targeting moieties conjugated to the PEG chain.

However, the presence of this compound also introduces a challenge known as the "PEG dilemma".[4] While the PEG shield is beneficial for prolonging circulation, it can also hinder the interaction of the LNP with target cells and impede the endosomal escape of the encapsulated payload, potentially reducing transfection efficiency.[4] The density, molecular weight, and lipid anchor of the PEG-lipid are therefore critical parameters that must be optimized to balance these opposing effects.

Physicochemical Impact of this compound on Lipid Nanoparticles

The incorporation of this compound into an LNP formulation has a direct and predictable impact on the nanoparticle's fundamental physicochemical properties. These properties, including particle size, polydispersity index (PDI), and surface charge (zeta potential), are critical quality attributes that influence the LNP's stability, in vivo behavior, and overall performance.

Particle Size and Polydispersity Index (PDI)

The molar percentage of this compound in the lipid mixture is a key determinant of the final LNP size. Generally, increasing the concentration of PEGylated lipids leads to the formation of smaller nanoparticles.[7][8] This is attributed to the role of this compound in stabilizing the particle during its formation and preventing aggregation. The hydrophilic PEG chains create a steric barrier that limits the fusion of smaller lipid aggregates into larger particles. The molecular weight of the PEG chain also plays a role, with longer chains (e.g., mPEG5000-DSPE) tending to produce slightly larger particles than shorter chains (e.g., mPEG2000-DSPE) at the same molar ratio, due to the larger hydrodynamic radius of the PEG polymer.[5]

The PDI is a measure of the heterogeneity of particle sizes in a sample. A low PDI (typically < 0.2) is desirable for pharmaceutical applications, as it indicates a monodisperse and uniform particle population. The inclusion of this compound is crucial for achieving a low PDI by preventing aggregation during formulation and storage.[9]

Zeta Potential

The zeta potential is a measure of the surface charge of the nanoparticles. While the core of many LNPs designed for nucleic acid delivery contains ionizable cationic lipids that are positively charged at acidic pH for RNA complexation, the surface of the formulated LNP at physiological pH should be near-neutral to minimize non-specific interactions with biological components and reduce toxicity. The dense, hydrophilic layer of this compound shields the surface charge of the LNP core, resulting in a zeta potential that is typically close to neutral.[5][9]

Data Presentation: Quantitative Effects of this compound

The following tables summarize quantitative data from various studies, illustrating the impact of this compound concentration and molecular weight on the physicochemical properties and in vivo performance of LNPs.

| This compound Parameter | LNP Formulation | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |

| Molar Ratio | 1.5 mol% DMG-PEG2000 | ~70 | < 0.06 | Near-neutral | >90% | [5] |

| 2.5 mol% DMG-PEG2000 | 71.04 ± 6.18 | - | - | 87.6 ± 4.5% | [8] | |

| 3 mol% DMG-mPEG2000 | ~35 | - | - | - | [8] | |

| 5 mol% mPEG2000-DSPE | - | - | - | - | [9] | |

| Molecular Weight | DSPE-PEG2000 | ~125 | ~0.147 | ~ -35 | High | [5] |

| DSPE-PEG5000 | Larger than DSPE-PEG2000 | - | More neutral than DSPE-PEG2000 | High | [5] |

| This compound Parameter | LNP Formulation | In Vivo Circulation Half-life | Cellular Uptake | Transfection Efficiency | Reference |

| Anchor Length | DMG-PEG (C14) | Shorter | Higher in vitro | Higher in vitro and in vivo | [10] |

| DSG-PEG (C18) | Longer | Lower in vitro | Lower in vitro and in vivo | [10] | |

| Molecular Weight | DSPE-PEG2000 | Prolonged | Generally efficient | - | [5][6] |

| DSPE-PEG5000 | Potentially longer than DSPE-PEG2000 | Can be reduced compared to DSPE-PEG2000 | - | [5][6] |

Immunological Implications of this compound

While PEGylation is designed to help LNPs evade the immune system, it can also, paradoxically, elicit immune responses. The primary mechanism of this immune activation is through the complement system, a key component of innate immunity.

Complement Activation

The complement system can be activated by PEGylated LNPs through both the classical and alternative pathways.[11][12] Pre-existing or induced anti-PEG antibodies (primarily IgM) can bind to the this compound on the LNP surface, triggering the classical complement pathway.[13][11] This leads to a cascade of enzymatic reactions, resulting in the opsonization of the nanoparticles with complement proteins (such as C3b) and the production of inflammatory mediators (anaphylatoxins like C3a and C5a).[1][11] This opsonization can lead to the accelerated blood clearance (ABC) of a second dose of PEGylated LNPs and can, in some cases, cause hypersensitivity reactions.[13][9] The alternative pathway can also be activated directly by the nanoparticle surface and serves to amplify the complement cascade initiated by the classical pathway.[11]

Caption: Complement activation by PEGylated LNPs.

Experimental Protocols

This section provides detailed methodologies for the formulation, characterization, and in vitro evaluation of this compound-containing LNPs.

LNP Formulation via Microfluidic Mixing

Microfluidic mixing is a highly reproducible method for producing LNPs with controlled size and low PDI.[8]

Caption: LNP formulation workflow using microfluidics.

Protocol:

-

Preparation of Solutions:

-

Microfluidic Mixing:

-

Load the lipid-ethanol solution and the nucleic acid-aqueous buffer solution into separate syringes.

-

Mount the syringes onto a syringe pump connected to a microfluidic mixing chip (e.g., a staggered herringbone micromixer).

-

Set the flow rate ratio of the aqueous phase to the organic phase (typically 3:1).[8]

-

Set the total flow rate (e.g., 1.5 - 15 mL/min) to control the mixing speed and resulting particle size.[8]

-

Initiate the flow to rapidly mix the two solutions, inducing nanoprecipitation and the self-assembly of LNPs.

-

-

Purification and Concentration:

-

Collect the resulting LNP dispersion.

-

Dialyze the dispersion against phosphate-buffered saline (PBS, pH 7.4) using a dialysis cassette (e.g., 10 kDa MWCO) to remove the ethanol and raise the pH.

-

Concentrate the LNP solution if necessary using centrifugal filter units.

-

-

Sterilization and Storage:

-

Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

-

Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

-

LNP Characterization by Dynamic Light Scattering (DLS)

DLS is a standard technique for measuring the hydrodynamic diameter and PDI of LNPs in solution.

Protocol:

-

Sample Preparation:

-

Dilute the LNP formulation in an appropriate buffer (e.g., PBS) to a suitable concentration for DLS analysis (typically to achieve a count rate between 100 and 500 kcps).

-

Filter the buffer used for dilution through a 0.22 µm filter to remove any dust or particulate contaminants.

-

-

Instrument Setup:

-

Turn on the DLS instrument and allow it to warm up for at least 30 minutes to ensure temperature stabilization.

-

Select the appropriate measurement parameters in the software, including the dispersant (e.g., water or PBS), temperature (e.g., 25°C), and measurement angle (e.g., 173°).

-

-

Measurement:

-

Transfer the diluted LNP sample to a clean, dust-free cuvette.

-

Place the cuvette in the DLS instrument and allow the sample to thermally equilibrate for 1-2 minutes.

-

Perform the measurement, typically consisting of multiple runs (e.g., 3 runs of 10-15 seconds each).

-

-

Data Analysis:

-

The software will generate a correlation function from the scattered light intensity fluctuations.

-

Analyze the correlation function to obtain the intensity-weighted size distribution, the Z-average diameter, and the PDI.

-

In Vitro Cellular Uptake Assay

This assay quantifies the internalization of LNPs by cells in culture using a fluorescently labeled LNP.

Caption: Workflow for an in vitro cellular uptake assay.

Protocol:

-

Preparation of Labeled LNPs:

-

Incorporate a lipophilic fluorescent dye (e.g., DiI or DiD) into the lipid mixture during the formulation process.

-

-

Cell Culture:

-

Seed cells (e.g., HEK293 or HeLa) into a multi-well plate at an appropriate density and allow them to adhere overnight.

-

-

LNP Treatment:

-

Dilute the fluorescently labeled LNPs to the desired concentration in cell culture medium.

-

Remove the old medium from the cells and add the LNP-containing medium.

-

-

Incubation:

-

Incubate the cells with the LNPs for various time points (e.g., 4, 24, 48 hours) at 37°C and 5% CO2.

-

-

Analysis:

-

Flow Cytometry: Wash the cells with PBS, detach them (e.g., with trypsin), and resuspend in PBS. Analyze the cell suspension using a flow cytometer to determine the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI).

-

Fluorescence Microscopy: Wash the cells with PBS and fix them (e.g., with 4% paraformaldehyde). Stain the nuclei (e.g., with DAPI) and image the cells using a confocal or fluorescence microscope to visualize the intracellular localization of the LNPs.

-

Plate Reader Quantification: Wash the cells with PBS and lyse them (e.g., with 1% Triton X-100). Measure the fluorescence intensity of the cell lysate using a microplate reader.

-

Assessment of Protein Corona Formation

This protocol outlines a general workflow for isolating and identifying proteins that bind to the surface of LNPs in a biological fluid.

Protocol:

-

Incubation:

-

Incubate the LNPs with a biological fluid (e.g., human plasma or serum) at 37°C for a specified time (e.g., 1 hour).

-

-

Isolation of LNP-Protein Complexes:

-

Separate the LNP-protein complexes from unbound proteins. Common methods include:

-

Ultracentrifugation: Pellet the LNP-protein complexes by high-speed centrifugation.

-

Size Exclusion Chromatography (SEC): Separate the larger LNP-protein complexes from smaller, unbound proteins.

-

-

-

Protein Elution and Digestion:

-

Wash the isolated LNP-protein complexes to remove loosely bound proteins.

-

Elute the strongly bound corona proteins from the LNP surface using a lysis buffer (containing detergents like SDS).

-

Reduce, alkylate, and digest the eluted proteins into peptides using a protease (e.g., trypsin).

-

-

Mass Spectrometry Analysis:

-

Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS spectra against a protein database (e.g., UniProt) to identify and quantify the proteins in the corona.

-

Conclusion

This compound is an indispensable component in the formulation of effective and clinically relevant lipid nanoparticles. Its primary role in providing steric stabilization and prolonging circulation is fundamental to the success of LNP-based drug delivery. However, the influence of this compound extends beyond simple "stealth" properties, with its concentration, molecular weight, and lipid anchor all having profound effects on the physicochemical characteristics, biological interactions, and immunogenicity of the nanoparticles. A thorough understanding and careful optimization of these parameters are therefore essential for the rational design of LNP-based therapeutics. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug developers to systematically investigate and control the function of this compound in their LNP formulations, ultimately accelerating the development of the next generation of nanomedicines.

References

- 1. researchgate.net [researchgate.net]

- 2. The complement system and innate immunity - Immunobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Use of Microfluidics to Prepare Lipid-Based Nanocarriers [ouci.dntb.gov.ua]

- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 5. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Microfluidic formulation of nanoparticles for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. davuniversity.org [davuniversity.org]

- 11. Complement system - Wikipedia [en.wikipedia.org]

- 12. Influence of Polyethylene Glycol Density and Surface Lipid on Pharmacokinetics and Biodistribution of Lipid-Calcium-Phosphate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

Determining the Critical Micelle Concentration of Mpeg-DSPE: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the critical micelle concentration (CMC) of methoxy (B1213986) polyethylene (B3416737) glycol-distearoylphosphatidylethanolamine (Mpeg-DSPE). Understanding the CMC is a critical parameter in the development of lipid-based drug delivery systems, as it defines the concentration at which the amphiphilic this compound molecules self-assemble into stable micelles. This guide details the experimental protocols for the most common determination techniques, presents quantitative data in a structured format, and includes visualizations of the experimental workflows.

Introduction to this compound and its Critical Micelle Concentration

This compound is a biocompatible and biodegradable amphiphilic polymer widely utilized in the pharmaceutical industry for the formulation of "stealth" liposomes and micelles.[1] Its structure consists of a hydrophilic Mpeg (methoxy polyethylene glycol) block and a hydrophobic DSPE (distearoylphosphatidylethanolamine) lipid anchor. In aqueous solutions, above a specific concentration known as the critical micelle concentration (CMC), these molecules spontaneously self-assemble into core-shell structures, or micelles. The hydrophobic DSPE tails form the core, which can encapsulate poorly water-soluble drugs, while the hydrophilic PEG chains form the outer corona, providing a steric barrier that reduces opsonization and prolongs circulation time in the body.

The CMC is a fundamental property of this compound and is influenced by several factors, including the molecular weight of the PEG chain, the temperature, and the ionic strength and pH of the medium.[2][3] Accurate determination of the CMC is crucial for optimizing formulation stability, drug loading, and release characteristics.

Quantitative Data Summary

The following table summarizes the critical micelle concentration (CMC) values for this compound under various experimental conditions as reported in the scientific literature.

| This compound (PEG Molecular Weight) | Method | Medium | Temperature (°C) | CMC (µM) | Reference |

| Mpeg2000-DSPE | Fluorescence Spectroscopy (Pyrene) | Aqueous dispersion | 25 | 18 | [1] |

| Mpeg2000-DSPE | Fluorescence Spectroscopy | Not Specified | Not Specified | 0.5 - 1.0 | [4] |

| Mpeg3000-DSPE | Fluorescence Spectroscopy | Not Specified | Not Specified | 0.5 - 1.0 | [4] |

| Mpeg5000-DSPE | Fluorescence Spectroscopy | Not Specified | Not Specified | 1.0 - 1.5 | [4] |

| Mpeg2000-DSPE | Fluorescence Spectroscopy (DPH) | Water | 25 | 10 - 20 | [3][5] |

| Mpeg2000-DSPE | Fluorescence Spectroscopy (DPH) | HEPES Buffered Saline | 25 | 0.5 - 1.0 | [3] |

| Mpeg3400-DSPE | Microtensiometry | Aqueous solutions | Not Specified | In µg/mL range | [6] |

Experimental Protocols

This section provides detailed methodologies for the three most common techniques used to determine the CMC of this compound: Fluorescence Spectroscopy, Surface Tensiometry, and Dynamic Light Scattering.

Fluorescence Spectroscopy using a Hydrophobic Probe (Pyrene)

This is one of the most sensitive and widely used methods for CMC determination. It relies on the change in the fluorescence emission spectrum of a hydrophobic probe, such as pyrene (B120774), as it partitions from a polar aqueous environment to the nonpolar core of the micelles.

Materials:

-

This compound

-

Pyrene (fluorescent probe)

-

Acetone (B3395972) or other suitable organic solvent for pyrene

-

High-purity water or buffer of choice

-

Volumetric flasks and pipettes

-

Fluorometer

Procedure:

-

Prepare a stock solution of pyrene: Dissolve pyrene in acetone to a concentration of approximately 0.18 mM.[7]

-

Prepare a series of this compound solutions: Prepare a range of this compound concentrations in the desired aqueous medium (e.g., water or buffer) that brackets the expected CMC. A logarithmic dilution series is often effective.

-

Incorporate the pyrene probe: Add a small aliquot of the pyrene stock solution to each this compound solution. The final concentration of pyrene should be very low (e.g., ~0.6 µM) to avoid self-quenching.[8]

-

Solvent Evaporation: If an organic solvent was used for the probe, it must be removed. This can be achieved by gentle heating or by purging with nitrogen gas. A common method is to add the pyrene solution to empty vials, evaporate the solvent to form a thin film, and then add the this compound solutions.[9]

-

Equilibration: Allow the samples to equilibrate, typically overnight at room temperature and protected from light, to ensure the pyrene has partitioned into the micellar cores.[8]

-

Fluorescence Measurement:

-

Data Analysis:

-

Calculate the intensity ratio I₁/I₃ or I₃/I₁.[8]

-

Plot the intensity ratio as a function of the logarithm of the this compound concentration.

-

The plot will typically show a sigmoidal curve. The CMC is determined from the inflection point of this curve, which can be found by fitting the data or by the intersection of the two linear portions of the curve representing the pre-micellar and post-micellar regions.[8]

-

Visualization of the Experimental Workflow:

Caption: Workflow for CMC determination using pyrene fluorescence spectroscopy.

Surface Tensiometry

This classical method is based on the principle that amphiphilic molecules like this compound are surface-active and will accumulate at the air-water interface, thereby reducing the surface tension of the solution.

Materials:

-

This compound

-

High-purity water or buffer of choice

-

Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

-

Glassware with clean, grease-free surfaces

Procedure:

-

Prepare a series of this compound solutions: Prepare a range of this compound concentrations in the desired aqueous medium, starting from a concentration below the expected CMC to a concentration well above it.

-

Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water.

-

Surface Tension Measurement:

-

Measure the surface tension of each this compound solution.

-

Ensure that the temperature is constant throughout the measurements.

-

Allow sufficient time for each solution to reach equilibrium at the interface before taking a reading.

-

-

Data Analysis:

-

Plot the surface tension as a function of the logarithm of the this compound concentration.

-

The plot will show a decrease in surface tension with increasing concentration.

-

At the CMC, the interface becomes saturated with monomers, and the surface tension reaches a plateau.

-

The CMC is determined as the concentration at the intersection of the two linear regions of the plot (the steeply decreasing region and the plateau region).

-

Visualization of the Experimental Workflow:

Caption: Workflow for CMC determination using surface tensiometry.

Dynamic Light Scattering (DLS)

DLS is a non-invasive technique that measures the size distribution of particles in a solution. It can be used to detect the formation of micelles by observing the appearance of a population of nanoparticles at a certain concentration.

Materials:

-

This compound

-

High-purity water or buffer of choice (filtered through a 0.22 µm filter to remove dust)

-

Dynamic Light Scattering (DLS) instrument

-

Cuvettes for DLS measurement

Procedure:

-

Prepare a series of this compound solutions: Prepare a range of this compound concentrations in a dust-free aqueous medium.

-

Sample Preparation for DLS:

-

Filter each solution through a low-protein-binding syringe filter (e.g., 0.22 µm) directly into a clean DLS cuvette to remove any dust or aggregates.

-

-

DLS Measurement:

-

Data Analysis:

-

Plot the scattered light intensity (or count rate) as a function of the this compound concentration.

-

A sharp increase in the scattering intensity indicates the formation of micelles.

-

The CMC is determined as the concentration at which this sharp increase begins.

-

Alternatively, the appearance of a distinct peak in the size distribution corresponding to the micelle size can be used to identify the CMC.

-

Visualization of the Experimental Workflow:

Caption: Workflow for CMC determination using dynamic light scattering.

Conclusion

The determination of the critical micelle concentration is a fundamental step in the characterization of this compound and the development of micelle-based drug delivery systems. This guide has provided an in-depth overview of the core principles and detailed experimental protocols for the most common and reliable methods: fluorescence spectroscopy, surface tensiometry, and dynamic light scattering. By carefully selecting the appropriate method and adhering to the detailed protocols, researchers can accurately determine the CMC of their this compound formulations, a critical parameter for ensuring the stability and efficacy of their nanomedicines. The provided quantitative data and workflow visualizations serve as a valuable resource for drug development professionals in this field.

References

- 1. Synthesis, characterization and radiolabeling of polymeric nano-micelles as a platform for tumor delivering - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro characterization of PEGylated phospholipid micelles for improved drug solubilization: effects of PEG chain length and PC incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure and Dynamics of Highly PEG-ylated Sterically Stabilized Micelles in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

The Pivotal Role of MPEG-DSPE in mRNA Vaccine Formulations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The unprecedented success of mRNA vaccines has brought to the forefront the critical role of lipid nanoparticles (LNPs) as a delivery vehicle. These LNPs are meticulously engineered multi-component systems designed to protect the delicate mRNA payload and facilitate its delivery into target cells. Among the key components, PEGylated lipids, and specifically 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)] (MPEG-DSPE), play a crucial and multifaceted role. This technical guide provides an in-depth exploration of the function of this compound in mRNA vaccine formulations, summarizing key quantitative data, detailing experimental protocols, and visualizing complex processes to offer a comprehensive resource for the scientific community.

This compound is an amphiphilic molecule, possessing a hydrophobic DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) anchor and a hydrophilic methoxy (B1213986) polyethylene (B3416737) glycol (MPEG) chain.[1] This unique structure allows it to embed within the lipid bilayer of the LNP while extending the PEG chain into the aqueous environment.[1] This "PEGylation" confers several advantageous properties to the LNP, profoundly influencing its stability, circulation time, and interaction with the immune system.[2][3]

Core Functions of this compound in mRNA Lipid Nanoparticles

The primary functions of this compound in mRNA LNP formulations are to:

-

Provide Steric Stability: The hydrophilic PEG chains form a protective layer around the LNP, creating a "stealth" effect.[2] This steric hindrance prevents the aggregation of nanoparticles, which is crucial for maintaining a consistent particle size and preventing the formation of larger, potentially immunogenic or ineffective, aggregates.[1] This contributes significantly to the stability and shelf-life of the vaccine.[4]

-

Prolong Circulation Time: The "stealth" layer provided by this compound reduces the opsonization of LNPs by plasma proteins.[1] This minimizes their recognition and clearance by the mononuclear phagocyte system (MPS), thereby extending their circulation half-life in the bloodstream.[2] A longer circulation time increases the probability of the LNPs reaching their target cells and delivering the mRNA payload effectively.

-

Control Particle Size: The inclusion of PEGylated lipids during the LNP formulation process is a critical factor in controlling the final particle size. The concentration of this compound can influence the size of the self-assembled nanoparticles.[5]

-

Modulate Immunogenicity: While the "stealth" effect reduces unwanted immune clearance, the PEG component itself can, in some instances, elicit an immune response, leading to the production of anti-PEG antibodies.[6][7] This is a complex aspect of PEGylation that is an active area of research, as pre-existing or induced anti-PEG antibodies can potentially affect the efficacy and safety of subsequent doses of PEGylated therapeutics.[7][8]

Quantitative Impact of this compound on LNP Characteristics

The molar percentage of this compound in the lipid composition is a critical parameter that is carefully optimized during vaccine development. It significantly influences the physicochemical properties of the LNPs, including their size, polydispersity index (PDI), and mRNA encapsulation efficiency.

| This compound (mol%) | LNP Diameter (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Reference |

| 1.5 | ~80 - 100 | < 0.2 | > 90% | [9] |

| 3.0 | Significantly smaller | - | Reduced | [10] |

| 5.0 | - | - | - | [11] |

Note: The exact values can vary depending on the other lipid components, the formulation process, and the specific mRNA cargo. A molar content of this compound exceeding 3.0% has been shown to significantly reduce the encapsulation efficiency of mRNA.[10]

Experimental Protocols

The characterization of mRNA LNPs containing this compound is essential to ensure their quality, stability, and efficacy. The following are detailed methodologies for key experiments:

LNP Formulation via Microfluidic Mixing

This protocol describes a common method for producing uniform LNPs.

Materials:

-

Ionizable lipid (e.g., SM-102) dissolved in ethanol (B145695)

-

DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) dissolved in ethanol

-

Cholesterol dissolved in ethanol

-

This compound dissolved in ethanol

-

mRNA dissolved in an aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0)

-

Microfluidic mixing device (e.g., NanoAssemblr)

-

Syringe pumps

Procedure:

-

Prepare the lipid mixture in ethanol by combining the ionizable lipid, DSPC, cholesterol, and this compound at the desired molar ratio (e.g., 50:10:38.5:1.5).[9]

-

Prepare the aqueous phase by dissolving the mRNA in the appropriate buffer.

-

Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

-

Set the flow rates on the syringe pumps to achieve the desired flow rate ratio (e.g., 3:1 aqueous to organic).

-

Connect the syringes to the microfluidic mixing device and initiate the mixing process. The rapid mixing of the two streams induces the self-assembly of the lipids around the mRNA, forming LNPs.

-

Collect the resulting LNP dispersion.

-

Perform buffer exchange and concentration using tangential flow filtration (TFF) or dialysis to remove the ethanol and non-encapsulated components.

Characterization of LNP Size and Zeta Potential by Dynamic Light Scattering (DLS)

DLS is a standard technique for measuring the hydrodynamic diameter and size distribution of nanoparticles.

Materials:

-

LNP dispersion

-

DLS instrument (e.g., Malvern Zetasizer)

-

Low-volume disposable cuvettes

Procedure:

-

Dilute a small aliquot of the LNP dispersion in an appropriate buffer (e.g., phosphate-buffered saline, PBS) to a suitable concentration for DLS measurement.

-

Transfer the diluted sample to a clean cuvette, ensuring there are no air bubbles.

-

Place the cuvette in the DLS instrument.

-

Set the instrument parameters, including temperature, solvent viscosity, and refractive index.

-

Initiate the measurement. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the LNPs.

-

The software will analyze the data to provide the average particle size (Z-average), polydispersity index (PDI), and size distribution.

-

For zeta potential measurement, a similar procedure is followed using a specific zeta potential cuvette. The instrument applies an electric field and measures the velocity of the particles to determine their surface charge.

Determination of mRNA Encapsulation Efficiency using RiboGreen Assay

The RiboGreen assay is a sensitive method for quantifying RNA. By measuring the fluorescence before and after disrupting the LNPs, the encapsulation efficiency can be determined.

Materials:

-

LNP dispersion

-

Quant-iT RiboGreen RNA Assay Kit (contains RiboGreen reagent and TE buffer)

-

Triton X-100 (or other suitable detergent)

-

Fluorometer or plate reader with appropriate filters

-

96-well black microplate

Procedure:

-

Prepare a RiboGreen working solution by diluting the concentrated RiboGreen reagent in TE buffer according to the manufacturer's instructions. Protect the solution from light.

-

Prepare RNA standards of known concentrations to generate a standard curve.

-

Prepare two sets of LNP samples:

-

Intact LNPs: Dilute the LNP dispersion in TE buffer. This will measure the amount of free, unencapsulated mRNA.

-

Lysed LNPs: Dilute the LNP dispersion in TE buffer containing a final concentration of 0.5-2% Triton X-100. This will disrupt the LNPs and release the encapsulated mRNA, allowing for the measurement of total mRNA.

-

-

Incubate the lysed LNP samples for a short period (e.g., 10 minutes at 37°C) to ensure complete disruption.

-

Add the RiboGreen working solution to the standards and both sets of LNP samples in the 96-well plate.

-

Measure the fluorescence using a fluorometer with excitation at ~480 nm and emission at ~520 nm.

-

Calculate the encapsulation efficiency using the following formula:

-

Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

-

Visualizing the Role and Workflow of this compound

To better illustrate the complex processes involving this compound, the following diagrams have been generated using the Graphviz DOT language.

Conclusion

This compound is an indispensable component of modern mRNA vaccine formulations, contributing critically to the stability, bioavailability, and ultimately, the efficacy of these life-saving medicines. Its role in providing steric stabilization and prolonging circulation time are well-established. However, the nuanced effects of its concentration on LNP characteristics and the potential for immunogenicity highlight the importance of careful formulation optimization. The experimental protocols and visualizations provided in this guide offer a foundational resource for researchers and developers working to advance the field of mRNA therapeutics. A thorough understanding of the role of each LNP component, including this compound, is paramount for the rational design of the next generation of nucleic acid delivery systems.

References

- 1. Protocol for the development of mRNA lipid nanoparticle vaccines and analysis of immunization efficiency in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. abpbio.com [abpbio.com]

- 5. Biodistribution and Non-linear Gene Expression of mRNA LNPs Affected by Delivery Route and Particle Size - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biodistribution of lipid nanoparticle, eGFP mRNA and translated protein following subcutaneous administration in mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sartorius.com [sartorius.com]

- 8. Endosomal escape of delivered mRNA from endosomal recycling tubules visualized at the nanoscale - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Biocompatibility and Biodegradability of MPEG-DSPE: An In-depth Technical Guide

Abstract

Methoxy (B1213986) polyethylene (B3416737) glycol-distearoylphosphatidylethanolamine (MPEG-DSPE) is a pivotal excipient in the field of advanced drug delivery, particularly in the formulation of liposomes and lipid nanoparticles (LNPs). Its amphiphilic nature, comprising a hydrophilic methoxy polyethylene glycol (mPEG) chain and a hydrophobic distearoylphosphatidylethanolamine (DSPE) lipid anchor, imparts unique properties that enhance the stability, circulation time, and solubility of therapeutic agents.[1] This technical guide provides a comprehensive overview of the biocompatibility and biodegradability of this compound, intended for researchers, scientists, and drug development professionals. We will delve into the available quantitative data on its safety profile, detail the experimental protocols for its evaluation, and visualize the key metabolic and signaling pathways associated with its fate in biological systems.

Introduction to this compound

This compound is a block copolymer that self-assembles in aqueous environments to form micelles or integrates into lipid bilayers, presenting a hydrated PEG layer on the exterior of the nanoparticle.[2] This "stealth" characteristic reduces opsonization and subsequent uptake by the reticuloendothelial system (RES), thereby prolonging the systemic circulation time of the encapsulated drug.[1][3] this compound is available in various PEG molecular weights, with MPEG2000-DSPE being one of the most commonly used variants.[2] Its established role in FDA-approved nanomedicines, such as Doxil® and Onivyde®, underscores its clinical significance.[4]

Biocompatibility Profile

The biocompatibility of this compound is a cornerstone of its widespread use. Extensive research has generally demonstrated its low toxicity at concentrations relevant to drug delivery applications.

In Vitro Biocompatibility

In vitro assays are crucial for the initial screening of the biocompatibility of this compound and its formulations. The primary assessments include cytotoxicity and hemocompatibility.

The inherent cytotoxicity of this compound is low. However, when incorporated into nanocarriers, the overall formulation's cytotoxicity can be influenced by the encapsulated drug and other lipid components. The 50% inhibitory concentration (IC50) is a common metric for cytotoxicity.

| Formulation | Cell Line | Incubation Time | IC50 Value | Reference |

| ICD-85 loaded nanoparticles (with DSPE-mPEG) | HeLa | 72 h | 15.5 ± 2.4 µg/mL | [5] |

| Free ICD-85 | HeLa | 72 h | 25 ± 2.9 µg/mL | [5] |

| DSPE-mPEG2000/SN38 Prodrug Nanoparticles | CT26 | 48 h | ~4-fold less cytotoxic than Cremophor EL/NPs | [6] |

Note: The data above reflects the cytotoxicity of formulations containing this compound, not the excipient alone.

Hemocompatibility is a critical parameter for intravenously administered nanoparticles. The hemolytic potential of this compound-containing formulations is generally low.

| Formulation | Concentration | Hemolysis (%) | Reference |

| Liposomes with 8 mol% DSPE-PEG2000 | < 0.16 mg lipid/mL blood | Minimal | [2] |

| Pegylated arsonoliposomes | < 0.16 mg lipid/mL blood | Significant | [2] |

| Liposomes (general) | Relevant to drug administration | Negligible | [2] |

| DSPE-PEG-RGD@ICG micelles | Within a certain concentration range | ~5% | [7] |

In Vivo Biocompatibility

In vivo studies in animal models have largely confirmed the favorable safety profile of this compound. Histological analyses of major organs after administration of this compound-containing nanoparticles have generally shown no significant pathological changes at therapeutic doses.[1][8][9] However, some studies have indicated that the size of the nanoparticles can influence which organs are primarily affected, with smaller nanoparticles showing more liver accumulation and larger ones targeting the spleen.[9] Repeated administration of PEGylated liposomes has been associated with an "accelerated blood clearance" (ABC) phenomenon, mediated by the production of anti-PEG IgM antibodies.[10]

Biodegradability of this compound

The biodegradability of this compound is attributed to the metabolic pathways of its constituent parts: the mPEG chain and the DSPE lipid.

Metabolism of the mPEG Component